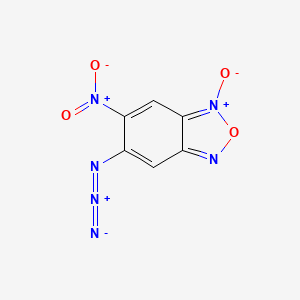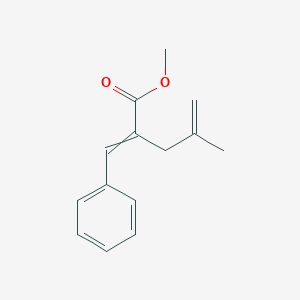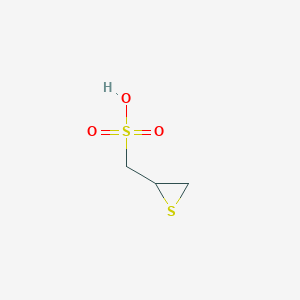![molecular formula C13H10N2O5 B14314591 1-Nitro-2-[(2-nitrophenoxy)methyl]benzene](/img/structure/B14314591.png)
1-Nitro-2-[(2-nitrophenoxy)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-2-[(2-nitrophenoxy)methyl]benzene is an organic compound with the molecular formula C20H16N2O6 It is a nitroaromatic compound, characterized by the presence of nitro groups (-NO2) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-2-[(2-nitrophenoxy)methyl]benzene typically involves the nitration of a suitable precursor. One common method is the nitration of 2-[(2-nitrophenoxy)methyl]benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and improved safety compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
1-Nitro-2-[(2-nitrophenoxy)methyl]benzene undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1-amino-2-[(2-aminophenoxy)methyl]benzene.
Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or further nitrated compounds.
Aplicaciones Científicas De Investigación
1-Nitro-2-[(2-nitrophenoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Nitro-2-[(2-nitrophenoxy)methyl]benzene involves its interaction with molecular targets through its nitro groups. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Nitro-2-[(2-nitrophenoxy)methyl]benzene: Characterized by two nitro groups and a phenoxy methyl linkage.
1-Nitro-2-[(2-aminophenoxy)methyl]benzene: Similar structure but with amino groups instead of nitro groups.
1-Nitro-2-[(2-hydroxyphenoxy)methyl]benzene: Similar structure but with hydroxyl groups instead of nitro groups.
Uniqueness
This compound is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential biological activity. The nitro groups make the compound more electron-deficient, enhancing its ability to participate in electrophilic and nucleophilic reactions.
Propiedades
Fórmula molecular |
C13H10N2O5 |
|---|---|
Peso molecular |
274.23 g/mol |
Nombre IUPAC |
1-nitro-2-[(2-nitrophenoxy)methyl]benzene |
InChI |
InChI=1S/C13H10N2O5/c16-14(17)11-6-2-1-5-10(11)9-20-13-8-4-3-7-12(13)15(18)19/h1-8H,9H2 |
Clave InChI |
MFYGCGXEQDTJHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)


![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)


![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)


![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)
![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
![N-[Cyano(phenyl)methyl]-N-methylacetamide](/img/structure/B14314599.png)
